2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide

Overview

Description

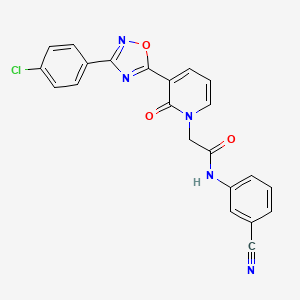

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide features a hybrid structure combining three key moieties:

- A 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group, known for enhancing metabolic stability and binding affinity in medicinal chemistry .

- A 2-oxopyridine ring, which contributes to hydrogen-bonding interactions and conformational rigidity.

- An N-(3-cyanophenyl)acetamide side chain, where the cyano group (-CN) may improve solubility and electronic properties.

Biological Activity

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide represents a significant class of oxadiazole derivatives that have garnered attention due to their potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 419.82 g/mol. The structure includes a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety enhances lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus cereus | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies utilizing the NCI-60 cell line panel revealed that similar oxadiazole derivatives inhibited tumor cell proliferation effectively. The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and repair.

Case Study:

In a study by Du et al., oxadiazole derivatives were identified as potent inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The IC50 values ranged from 0.47 to 1.4 µM, indicating strong anticancer potential.

Neuroprotective Effects

Recent investigations have highlighted neuroprotective properties associated with oxadiazole compounds. These derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases.

| Enzyme | IC50 Values (µM) |

|---|---|

| Acetylcholinesterase | 12.8 - 99.2 |

| Butyrylcholinesterase | 53.1 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes: The oxadiazole ring enhances binding affinity to target enzymes like AChE and TS.

- Cell Membrane Penetration: Increased lipophilicity allows for better penetration through cellular membranes, facilitating interaction with intracellular targets.

Q & A

Q. Basic: What are the common starting materials and reaction conditions for synthesizing this compound?

Answer:

The synthesis typically involves coupling a 1,2,4-oxadiazole precursor (e.g., 3-(4-chlorophenyl)-1,2,4-oxadiazole) with a 2-oxopyridine derivative. Key steps include:

- Starting materials : 3-(4-Chlorophenyl)-1,2,4-oxadiazole, 2-oxo-1,2-dihydropyridine intermediates, and 3-cyanophenylacetamide .

- Reaction conditions : Reactions are optimized at 80–120°C in polar aprotic solvents (e.g., DMF, acetonitrile) with catalysts like triethylamine or Pd-based systems for cross-coupling steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .

Q. Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Answer:

Optimization strategies include:

- Solvent screening : Testing DMSO for improved solubility of aromatic intermediates .

- Catalyst tuning : Using Pd(PPh₃)₄ for Suzuki-Miyaura couplings to minimize side reactions .

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) to control exothermic intermediates .

- Real-time monitoring : HPLC or TLC to track reaction progress and terminate at maximum conversion .

Q. Basic: What characterization techniques are essential for confirming the compound’s structure?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons, oxadiazole (C=N), and acetamide (NH) groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak) .

- Elemental analysis : Validates C, H, N, and Cl content .

Q. Advanced: How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

Answer:

- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., pyridine vs. oxadiazole protons) .

- X-ray crystallography : Resolves ambiguous stereochemistry or tautomeric forms .

- Computational modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. Basic: What biological targets or mechanisms are associated with this compound?

Answer:

The compound’s oxadiazole and pyridinone moieties suggest interactions with:

- Enzymes : Potential inhibition of cyclooxygenase-2 (COX-2) or kinases via π-π stacking/hydrogen bonding .

- Receptors : Chlorophenyl groups may enhance binding to G-protein-coupled receptors (GPCRs) .

Q. Advanced: How can structure-activity relationship (SAR) studies improve bioactivity?

Answer:

- Substituent modification : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .

- Scaffold hybridization : Fuse the oxadiazole with thiazole rings to improve metabolic stability .

- In silico screening : Molecular docking (AutoDock Vina) to prioritize derivatives with optimal binding to COX-2 .

Q. Basic: What chemical modifications are feasible for this compound?

Answer:

- Oxidation : Convert pyridinone to pyridine-N-oxide to modulate solubility .

- Nucleophilic substitution : Replace the 3-cyanophenyl group with amines or thiols .

- Reduction : Hydrogenate the oxadiazole ring to form a diamide derivative .

Q. Advanced: How can researchers design derivatives with enhanced blood-brain barrier (BBB) penetration?

Answer:

- Lipophilicity tuning : Introduce -OCH₃ or -CF₃ groups to increase logP (target: 2–5) .

- P-gp efflux avoidance : Replace polar cyanophenyl with less polar substituents (e.g., -CH₃) .

- In vitro BBB models : Use MDCK-MDR1 cells to assess permeability .

Q. Basic: What computational tools are used to predict this compound’s properties?

Answer:

- ADMET prediction : SwissADME for solubility, bioavailability, and toxicity .

- HOMO-LUMO analysis : Gaussian 09 to evaluate redox stability and reactivity .

- Molecular docking : AutoDock for target binding affinity .

Q. Advanced: How can DFT calculations explain conflicting experimental bioactivity data?

Answer:

- Charge distribution analysis : Identify electrophilic/nucleophilic regions influencing target interactions .

- Transition state modeling : Clarify reaction pathways for unexpected metabolites .

- Solvent effect simulations : COSMO-RS to reconcile solubility discrepancies in different buffers .

Q. Basic: How is the compound’s purity assessed, and what impurities are common?

Answer:

- HPLC : Retention time matching and peak integration (≥95% purity) .

- Common impurities : Unreacted oxadiazole precursors or acetamide dimerization byproducts .

Q. Advanced: What strategies mitigate toxicity concerns during preclinical studies?

Answer:

- Ames test : Assess mutagenicity of nitroso derivatives .

- hERG inhibition assay : Patch-clamp studies to evaluate cardiac risk .

- Metabolite profiling : LC-MS/MS to identify hepatotoxic intermediates .

Q. Basic: What distinguishes this compound from structurally similar analogs?

Answer:

Unique features include:

- Hybrid scaffold : Combines oxadiazole (electron-deficient) and pyridinone (hydrogen-bond donor) .

- Substituent synergy : 4-Chlorophenyl enhances lipophilicity, while 3-cyanophenyl improves π-stacking .

Q. Advanced: How can researchers validate the compound’s uniqueness in a crowded chemical space?

Answer:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Core Structure Variations: The target compound and the analog from share the oxadiazole-pyridine-acetamide backbone, but differ in pyridine substituents (methyl groups in vs. unsubstituted in the target) and acetamide aryl groups (isopropylphenyl in vs. 3-cyanophenyl in the target). These differences influence lipophilicity, with the 3-cyanophenyl group likely enhancing solubility compared to the bulkier isopropylphenyl . Compounds from and employ distinct cores (hydrazine-cyanoacetamide and pyrazole-chloroacetamide), highlighting divergent synthetic strategies for introducing chloro and cyano groups.

Synthetic Methods: The diazonium salt coupling method in achieves high yields (94–95%) for cyanoacetamide derivatives, suggesting efficiency for introducing aryl hydrazine groups. However, the target compound’s synthesis may require more complex cyclization steps to form the oxadiazole ring.

Physicochemical and Electronic Properties

- 4-Chlorophenyl Group : Present in both the target compound and , this group is associated with increased electrophilicity and resistance to oxidative metabolism.

- Cyano vs.

- Methyl Substituents : The 4,6-dimethylpyridine in may sterically hinder interactions but improve crystallinity, as inferred from its structural characterization using SHELX-based refinement (implied by ).

Properties

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-cyanophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClN5O3/c23-16-8-6-15(7-9-16)20-26-21(31-27-20)18-5-2-10-28(22(18)30)13-19(29)25-17-4-1-3-14(11-17)12-24/h1-11H,13H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJQLGMOSZTQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.